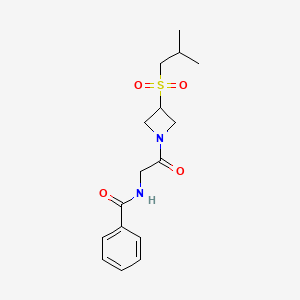

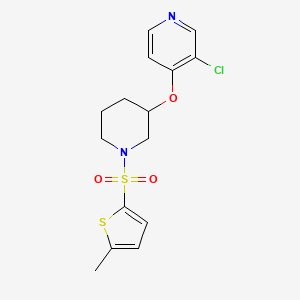

![molecular formula C18H17N3O3 B2381873 2-(4-甲氧基苯基)-N-[(4-氧代-3H-酞嗪-1-基)甲基]乙酰胺 CAS No. 899985-02-5](/img/structure/B2381873.png)

2-(4-甲氧基苯基)-N-[(4-氧代-3H-酞嗪-1-基)甲基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a series of new 2-substituted phthalazin-1 (2H)-one derivatives were synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which was prepared from phthalic anhydride .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-methoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide” are not available in the current literature .科学研究应用

抗癌和抗菌应用

研究表明,经由铃木偶联反应由邻苯二甲酸酐合成的 3-甲基-[1,2,4]三唑并[3,4-a]酞嗪的 N-芳基取代苯基乙酰胺类似物具有抑制 HCT 116 癌细胞系生长的潜力。在这些化合物中,那些具有甲氧基苯基基团修饰的化合物显示出显着的抗癌活性,某些类似物的 IC50 值在 70 至 90 µg mL^-1 之间。此外,对这些化合物进行了抗菌活性筛选,表明其具有广泛的潜在治疗应用 (G. Kumar 等,2019)。

生物活性监测

已经研究了与 2-(4-甲氧基苯基)-N-[(4-氧代-3H-酞嗪-1-基)甲基]乙酰胺在结构上相关的化合物作为生物学上重要的硫醇的高效液相色谱 (HPLC) 的荧光标记试剂的用途。这些化合物选择性地与硫醇快速反应形成荧光加合物,促进了在药物制剂中测定 L-半胱氨酸等硫醇 (R. Gatti 等,1990)。

环境科学应用

在水生田间中尺度宇宙中研究了与 2-(4-甲氧基苯基)-N-[(4-氧代-3H-酞嗪-1-基)甲基]乙酰胺在结构上相关的除草剂(例如 acetochlor)的环境行为和降解产物。这些研究提供了对这些化合物在天然水体中的持久性和转化途径的见解,有助于了解它们的环境影响并帮助制定污染控制策略 (W. Graham 等,1999)。

安全和危害

作用机制

Target of Action

The primary target of 2-(4-methoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

This compound acts as an effective inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function. This inhibition disrupts the DNA repair process, leading to DNA damage accumulation in the cells.

Result of Action

The result of the action of this compound is the induction of cell death in cancer cells, particularly those with BRCA1 or BRCA2 mutations . By inhibiting PARP, the compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and genomic instability. This results in the death of the cancer cells, thereby exerting its anticancer effects.

属性

IUPAC Name |

2-(4-methoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-24-13-8-6-12(7-9-13)10-17(22)19-11-16-14-4-2-3-5-15(14)18(23)21-20-16/h2-9H,10-11H2,1H3,(H,19,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIIILZOOMEBIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2381793.png)

![(2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride](/img/structure/B2381802.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride](/img/no-structure.png)

![1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea](/img/structure/B2381809.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2381812.png)

![N'-(3-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2381813.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2381814.png)